molecular formula C7H8N2O3 B1293498 2-Methoxy-3-nitroaniline CAS No. 85-45-0

2-Methoxy-3-nitroaniline

Cat. No. B1293498
CAS RN: 85-45-0
M. Wt: 168.15 g/mol
InChI Key: GVBUHJSIDPIOBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives is a multi-step process that often starts with simpler aniline compounds. For instance, the synthesis of 2-nitro-4-methoxyaniline involves a series of reactions including acetylation, nitration, and reduction starting from 4-methoxyaniline, yielding a product with a 71% yield, which is an improvement over previous methods . Similarly, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves substitution, acetylation, methylation, and deacetylation, starting from 5-chloro-2-nitroaniline . These methods highlight the complexity and the careful optimization required in the synthesis of nitroaniline derivatives.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is confirmed using techniques such as ^1H NMR and MS. For example, the structure of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was confirmed using these methods . The presence of substituents like methoxy and nitro groups can significantly influence the electronic and steric properties of the molecule, affecting its reactivity and interactions.

Chemical Reactions Analysis

Nitroaniline derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The paper discussing the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines indicates complex reaction pathways involving cyclization and the intermediacy of indazole oxides . The selective induction of cytochrome P450IA2 by 2-methoxy-4-nitroaniline in rat liver also suggests that these compounds can have specific biological interactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-methoxy-3-nitroaniline are not directly provided, the properties of similar compounds can be inferred. Nitroaniline derivatives are typically solid at room temperature and may have varying solubilities in organic solvents. Their chemical properties include the ability to undergo further substitution reactions and to act as intermediates in the synthesis of more complex molecules. The selective induction of enzymes like CYP1A2 by 2-methoxy-4-nitroaniline indicates that these compounds can have specific effects on biological systems, which may be related to their physical and chemical properties .

Scientific Research Applications

  • Synthesis of Bioactive Natural Products and Conducting Polymers

    • Application: Phenol derivatives like “2-Methoxy-3-nitroaniline” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
    • Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results: This has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
  • Production of Plastics, Adhesives, and Coatings

    • Application: m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Method: The specific methods of application would depend on the type of material being produced and the desired properties of the final product .
    • Results: The use of these compounds can enhance the thermal stability and flame resistance of the materials .
  • Dyeing Processes in Textile Industry

    • Application: 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .
    • Method: It is used as a chromogenic agent in printing processes, and as an intermediate in the synthesis of azo dyes and Pigment Yellow 74 .
    • Results: The use of this compound can result in vibrant and durable colors in textiles .
  • Synthesis of Disazo Disperse Dyes

    • Application: 2-Methoxy-5-nitroaniline was used in the synthesis of disazo disperse dyes containing nitro and methoxy groups .
    • Method: The specific methods of synthesis would depend on the type of dye being produced and the desired properties of the final product .
    • Results: These dyes are used for the dyeing of polyester fibre .
  • Antioxidant, Gas Gum Inhibitor, and Corrosion Inhibitor

    • Application: Nitroaniline, a compound similar to “2-Methoxy-3-nitroaniline”, is used to make dye, an antioxidant, a gas gum inhibitor, and a corrosion inhibitor .
    • Method: The specific methods of application would depend on the type of product being produced and the desired properties of the final product .
    • Results: The use of these compounds can enhance the stability and resistance of the materials .
  • Degradation of Nitroaromatic Compounds

    • Application: 2-Methyl-3-nitroaniline, a compound similar to “2-Methoxy-3-nitroaniline”, has been used as a standard while evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
    • Method: The specific methods of application would depend on the type of experiment being conducted and the desired outcomes .
    • Results: This can help in understanding the degradation potential of nitroaromatic compounds in the environment .
  • Synthesis of 5-(9-acridinylamino)-p-anisidines

    • Application: 2-Methoxy-5-nitroaniline has been used in the synthesis of 5-(9-acridinylamino)-p-anisidines via reaction with 9-anilinoacridines .
    • Method: The specific methods of synthesis would depend on the type of compound being produced and the desired properties of the final product .
    • Results: This can help in the production of complex organic compounds .
  • Synthesis of Azo Dyes and Pigment Yellow 74

    • Application: 2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
    • Method: The specific methods of synthesis would depend on the type of dye being produced and the desired properties of the final product .
    • Results: These dyes are used for various applications, including the dyeing of textiles .

Safety And Hazards

2-Methoxy-3-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding dust formation .

Future Directions

Future research on 2-Methoxy-3-nitroaniline could focus on its potential applications in various industries, including plastics, adhesives, and coatings . Additionally, its potential biological activities, including anti-tumor and anti-inflammatory effects, could be explored .

properties

IUPAC Name

2-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUHJSIDPIOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058921
Record name Benzenamine, 2-methoxy-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID1058921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitroaniline

CAS RN

85-45-0
Record name 2-Methoxy-3-nitroaniline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxy-3-nitroaniline
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Record name Benzenamine, 2-methoxy-3-nitro-
Source EPA Chemicals under the TSCA
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Record name Benzenamine, 2-methoxy-3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-o-anisidine
Source European Chemicals Agency (ECHA)
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Record name 2-METHOXY-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AK SINGH - researchgate.net
… It is evident from Table 1 that the dielectric relaxation time of 2 methoxy 3 nitroaniline is the greatestamong the six molecules. This is due to the steric hindrance produced by methoxy, …
Number of citations: 0 www.researchgate.net
T Shamspur, I Sheikhshoaie… - Journal of Analytical …, 2005 - pubs.rsc.org
A column solid phase extraction (SPE) and preconcentration method was developed for the determination of Fe(III) ion in aqueous samples by flame atomic absorption spectrometry. …
Number of citations: 91 pubs.rsc.org
VD Voskresenska - 2011 - rave.ohiolink.edu
Phenyl azides with powerful electron-donating substituents are known to deviate from the usual photochemical behavior of other phenyl azides. They do not undergo ring expansion, …
Number of citations: 3 rave.ohiolink.edu
O Dipeolu - 2008 - search.proquest.com
The main objective of this project was to screen for microorganisms which are able catalyse reduction reactions leading to the formation of amines. Amines are increasingly in demand …
Number of citations: 0 search.proquest.com
AD Abraham - 2018 - … .digitalcollections.cuanschutz.edu
Colorectal cancer (CRC) is one of the most prevalent cancer types in the world. Recent statistics show that CRC is the third most common cancer among men and women in the United …
P Baile, E Fernández, L Vidal, A Canals - Analyst, 2019 - pubs.rsc.org
… Then, the Schiff base was prepared by a condensation reaction between a precursor ligand with 2-methoxy-3-nitroaniline in hot ethanol. Some preliminary experiments showed that …
Number of citations: 50 pubs.rsc.org
NJ Bunce, KL Stephenson - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
… This was indeed observed in the reaction of 3-nitroveratrole with butylamine, where at [BuNH2] = 0.1 M, N-butyl-2-methoxy-6-nitroanailine 15 and N-butyl-2-methoxy3-nitroaniline 16 …
Number of citations: 16 cdnsciencepub.com
TSI Sheikhshoaie, MH Mashhadizadeh
Number of citations: 0

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